(3-Chloro-4-iodophenyl)methanol
Overview
Description
(3-Chloro-4-iodophenyl)methanol is an organic compound with the molecular formula C7H6ClIO It is characterized by the presence of both chlorine and iodine atoms attached to a benzene ring, along with a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-4-iodophenyl)methanol typically involves the halogenation of phenylmethanol derivatives. One common method is the iodination of 3-chlorobenzyl alcohol using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced techniques such as continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: (3-Chloro-4-iodophenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the halogen atoms, yielding simpler phenylmethanol derivatives.
Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed:
Oxidation: 3-Chloro-4-iodobenzaldehyde or 3-Chloro-4-iodobenzoic acid.
Reduction: 3-Chlorophenylmethanol or 4-Iodophenylmethanol.
Substitution: Various substituted phenylmethanol derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Chloro-4-iodophenyl)methanol has several applications in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of halogenated organic compounds’ effects on biological systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3-Chloro-4-iodophenyl)methanol involves its interaction with various molecular targets and pathways. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to biological molecules. For example, the iodine atom may participate in halogen bonding, enhancing the compound’s ability to interact with specific enzymes or receptors. The hydroxymethyl group can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
(3-Chlorophenyl)methanol: Lacks the iodine atom, resulting in different reactivity and applications.
(4-Iodophenyl)methanol:
(3-Bromo-4-iodophenyl)methanol: Contains a bromine atom instead of chlorine, which can alter its chemical properties and reactivity.
Uniqueness: (3-Chloro-4-iodophenyl)methanol is unique due to the presence of both chlorine and iodine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. This dual halogenation pattern can enhance the compound’s utility in various synthetic and research applications, making it a valuable compound in the field of organic chemistry.
Properties
IUPAC Name |
(3-chloro-4-iodophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClIO/c8-6-3-5(4-10)1-2-7(6)9/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYKBMUSYAKHGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601306324 | |
Record name | 3-Chloro-4-iodobenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601306324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166386-60-3 | |
Record name | 3-Chloro-4-iodobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=166386-60-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4-iodobenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601306324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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